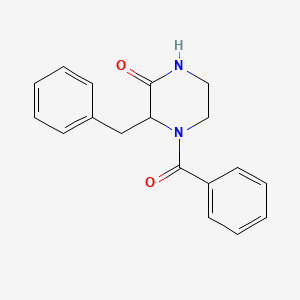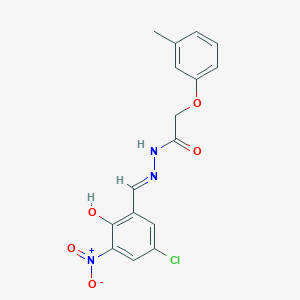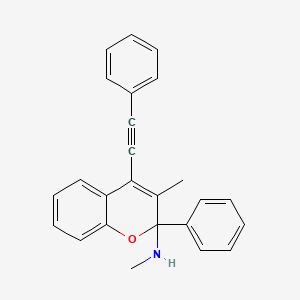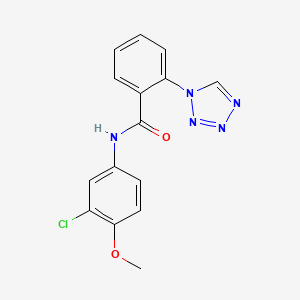
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of stilbene and is widely used in the field of materials science, organic electronics, and biomedical research.
Mechanism of Action
The exact mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is not fully understood. However, it is believed that this compound acts as a spin label and interacts with the environment surrounding the molecule. This interaction leads to changes in the electron spin resonance (ESR) spectra, which can be used to study the properties of the surrounding environment.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its high cost compared to other spin labels.
Future Directions
There are several future directions for 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile research. One potential application is in the field of magnetic resonance imaging (MRI). This compound has been shown to have high relaxivity, which could make it a useful contrast agent for MRI. Another future direction is in the field of organic electronics. This compound could be used as a building block for the synthesis of new materials with unique electronic and optical properties. Finally, this compound could be further studied for its potential use in cancer treatment and as an antioxidant in the prevention of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied in the fields of materials science, organic electronics, and biomedical research. This compound has potential applications in various fields, including MRI, cancer treatment, and organic electronics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromobenzonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 70%.
Scientific Research Applications
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been extensively studied in the field of materials science due to its unique optical and electronic properties. It is widely used as a fluorescent probe for the detection of oxygen and as a spin label for electron paramagnetic resonance (EPR) spectroscopy. In the field of organic electronics, this compound has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs).
Properties
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAVQZJFWDHFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)


![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)


![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6131720.png)
![2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B6131728.png)
![2-{4-(1,3-benzothiazol-2-ylmethyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131759.png)
![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131762.png)
